molecular formula C26H22ClFN2O3S B2622384 1-benzyl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892777-60-5

1-benzyl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No. B2622384
CAS RN: 892777-60-5
M. Wt: 496.98
InChI Key: DGKTVKHHMWGPRN-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups . It has a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone core is substituted at the 1-position with a benzyl group, at the 3-position with a (4-chlorophenyl)sulfonyl group, and at the 7-position with a pyrrolidinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, the sulfonyl group via a sulfonation reaction, and the pyrrolidinyl group via a nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinolinone core would provide a rigid, planar structure, while the various substituents would add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could be oxidized to a carboxylic acid, the sulfonyl group could be reduced to a sulfide, and the pyrrolidinyl group could undergo various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group would likely make the compound somewhat polar, affecting its solubility in various solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry and materials science. Future research could explore the synthesis of similar compounds, their physical and chemical properties, and their potential biological activities .

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN2O3S/c27-19-8-10-20(11-9-19)34(32,33)25-17-30(16-18-6-2-1-3-7-18)23-15-24(29-12-4-5-13-29)22(28)14-21(23)26(25)31/h1-3,6-11,14-15,17H,4-5,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKTVKHHMWGPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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